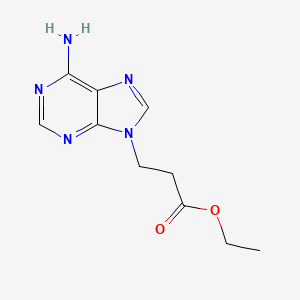

ethyl 3-(6-amino-9H-purin-9-yl)propanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(6-aminopurin-9-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c1-2-17-7(16)3-4-15-6-14-8-9(11)12-5-13-10(8)15/h5-6H,2-4H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVPOGSWJIRJBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Ethyl 3 6 Amino 9h Purin 9 Yl Propanoate and Its Derivatives

Direct Synthesis Approaches to Ethyl 3-(6-amino-9H-purin-9-yl)propanoate

The direct synthesis of this compound is most commonly achieved through the N-alkylation of adenine (B156593). A prevalent method involves the reaction of adenine with an appropriate ethyl propanoate derivative bearing a leaving group.

A typical laboratory-scale synthesis involves reacting adenine with ethyl acrylate in the presence of a base. The Michael addition of the N9 nitrogen of adenine to the activated double bond of ethyl acrylate provides the target molecule. Another documented procedure involves treating adenine with absolute ethanol, although further details on the specific reagents and conditions for this transformation are proprietary. prepchem.com

Under basic conditions, alkylating agents are known to react with adenine to yield N9-substituted derivatives. researchgate.net For instance, adenine can be suspended in an anhydrous solvent like dimethylformamide (DMF), and a strong base such as sodium hydride is added to deprotonate the purine (B94841) ring, making it more nucleophilic. Subsequent addition of an alkylating agent, such as a bromo-substituted propanoate, leads to the formation of the desired N9-substituted product. researchgate.net However, controlling the regioselectivity of the alkylation to favor the N9 position over other nitrogen atoms in the purine ring, such as N7, can be a challenge and may require optimization of reaction conditions, including the choice of base, solvent, and temperature.

Synthesis of Related N9-Substituted Purine Propanoate Esters

The synthesis of N9-substituted purine propanoate esters extends beyond the specific ethyl ester to a broader class of molecules with potential applications in medicinal chemistry. These syntheses often start from readily available purine analogs and employ various coupling strategies to introduce the propanoate side chain at the N9 position.

A general and versatile method for creating N9-substituted purines is through the Mitsunobu reaction. nih.gov This reaction allows for the condensation of a purine, such as 2,6-dichloropurine, with an alcohol, like 1-propanol, to form the N9-alkylated product. nih.gov The resulting intermediate can then be further modified. For example, treatment with ammonia can introduce an amino group at the C6 position, yielding an adenine derivative. nih.gov This product can then undergo a series of steps to introduce an oxo group at the C8 position. nih.gov

Another approach involves the use of polymer-supported synthesis, which can facilitate the creation of libraries of N9-substituted purine derivatives from α-amino acids. figshare.com Acyclic nucleoside phosphonates (ANPs), which are potent inhibitors of key enzymes in the purine salvage pathway of malaria parasites, represent another important class of N9-substituted purines. nih.gov The synthesis of these compounds involves preparing hypoxanthine (B114508) and guanine derivatives with a 9-[2-hydroxy-3-(phosphonomethoxy)propyl] side chain, which can be further modified. nih.gov

The biological activity of N9-substituted purines can be significantly influenced by the nature of the substituent. For example, substituting the N9 atom of isopentenyladenine (iP) with groups like ethoxyethyl, acetoxy, or azido has been shown to enhance its cell-proliferation activity in tobacco callus bioassays. mdpi.com

Methods for Derivatization at Other Positions of the Purine Ring System

The functionalization of the purine ring at positions other than N9 is crucial for developing derivatives with diverse biological activities. Conventional methods for synthesizing purine compounds often involve either displacing a leaving group on a pre-existing purine ring with a nucleophile or constructing the purine ring from a substituted pyrimidine. google.com

A powerful strategy for creating highly substituted purines involves starting with a substituted pyrimidine and forming the purine ring by reacting it with a cyclizing agent. google.com This method allows for the introduction of various substituents at the 2-, 6-, and 8-positions of the purine ring. google.com The ability to introduce a wide range of substituents is valuable for creating combinatorial libraries of purine compounds for drug discovery. google.com

Specific examples of derivatization at various positions include:

C2 and C6 Positions: Starting with 2,6-dichloropurine, selective nucleophilic substitution can be achieved. For instance, treatment with ammonia can replace the chlorine at C6 with an amino group. nih.gov Further modifications can then be carried out at the C2 position. The concurrent substitution at the C6 position with a ((hetero)arylcarbonyl)hydrazino group and at the C2 position with a chloro group has been explored in the synthesis of adenosine (B11128) receptor agonists. nih.gov

C8 Position: An oxo group can be introduced at the C8 position through a multi-step process. nih.gov

N7 Position: Methylation of a 6-amino-2-chloro-7,8-dihydro-9-propylpurin-8-one has been shown to occur site-specifically at the N7 position. nih.gov

The synthesis of purine isosteres, such as pyrrolo[2,3-c]pyridines, pyrrolo[3,2-d]pyrimidines, and pyrazolo[4,3-d]pyrimidines, provides another avenue for creating compounds with diverse biological activities, including antiproliferative properties. mdpi.com

Stereoselective Synthesis of Enantiomeric Purine Propanoate Derivatives

The stereoselective synthesis of purine derivatives is of significant interest, as the stereochemistry of substituents can have a profound impact on their biological activity. This is particularly relevant for compounds that interact with chiral biological macromolecules like enzymes and receptors.

One approach to achieving stereoselectivity is through the use of chiral starting materials. For example, the synthesis of enantiomeric N-protected 3-pyrrolidinols and their corresponding O-mesyl derivatives can be accomplished starting from malic acid. nih.gov These chiral intermediates can then be used for the alkylation of purine and pyrimidine nucleobases. nih.gov

Another powerful technique is the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. The stereocontrolled synthesis of 1-substituted homotropanones has been achieved using chiral N-tert-butanesulfinyl imines as reaction intermediates. mdpi.com This methodology involves key steps such as the reaction of organolithium and Grignard reagents with hydroxy Weinreb amides, chemoselective formation of N-tert-butanesulfinyl aldimines, a decarboxylative Mannich reaction, and an organocatalyzed intramolecular Mannich cyclization. mdpi.com While this example is not a direct synthesis of a purine derivative, the principles of using chiral auxiliaries to direct stereoselective bond formation are broadly applicable in organic synthesis.

The table below summarizes the various synthetic strategies discussed:

| Strategy | Description | Key Features | Example Application |

| Direct N9-Alkylation | Reaction of adenine with an alkylating agent. | Often requires a base to deprotonate the purine ring. Regioselectivity can be a challenge. | Synthesis of this compound. |

| Mitsunobu Reaction | Condensation of a purine with an alcohol. | Versatile method for forming C-N bonds. | Synthesis of N9-propyl-2,6-dichloropurine. nih.gov |

| Pyrimidine Annulation | Building the purine ring from a substituted pyrimidine. | Allows for the synthesis of highly substituted purines. | Creation of combinatorial libraries of purine compounds. google.com |

| Derivatization of Pre-formed Purines | Stepwise modification of an existing purine scaffold. | Enables the introduction of functional groups at various positions. | Synthesis of tetra-substituted uric acid derivatives. nih.gov |

| Stereoselective Synthesis | Use of chiral starting materials or auxiliaries. | Produces enantiomerically pure or enriched compounds. | Synthesis of enantiomeric 3-pyrrolidinyl derivatives of purines. nih.gov |

Mechanistic Investigations of Ethyl 3 6 Amino 9h Purin 9 Yl Propanoate

Interference with Nucleic Acid Metabolism Pathways

The core structure of ethyl 3-(6-amino-9H-purin-9-yl)propanoate, containing an adenine (B156593) moiety, suggests a potential for interference with the complex machinery of nucleic acid synthesis and metabolism. Purine (B94841) analogs are well-known for their ability to disrupt these pathways, which are fundamental for cell growth and proliferation.

Inhibition of De Novo Purine Biosynthesis

The de novo synthesis of purines is a highly regulated, multi-step pathway that constructs purine rings from simpler molecules. Purine analogs can mimic intermediates or allosteric regulators of this pathway, leading to feedback inhibition. For instance, some purine derivatives are known to be converted into their ribonucleotide forms, which can then inhibit key enzymes. One such critical enzyme is phosphoribosylpyrophosphate amidotransferase (PRPP amidotransferase), which catalyzes the committed step in purine biosynthesis. Inhibition of this enzyme effectively halts the entire pathway. While not directly studied for this compound, analogous compounds like 6-methylpurine (B14201) have been shown to be converted to their ribonucleotide, which then presumably acts as a pseudofeedback inhibitor of phosphoribosylpyrophosphate amidotransferase. nih.govnih.gov Another potential target is adenylosuccinate synthetase, an enzyme involved in the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP). nih.govnih.gov

Modulation of Purine Salvage Pathways

In addition to de novo synthesis, cells can recycle purines from degraded nucleic acids through salvage pathways. Key enzymes in this process include adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). These enzymes convert free purine bases into their respective nucleotides. Purine analogs can act as substrates or inhibitors for these enzymes. If an analog is a substrate for APRT, it can be converted into a fraudulent nucleotide, which may then exert downstream effects. Competition with natural substrates like adenine for the active site of APRT is a common mechanism of action for many purine analogs. nih.govnih.gov The resulting fraudulent nucleotides can disrupt cellular processes by being incorporated into nucleic acids or by inhibiting other key enzymes.

Incorporation into DNA and RNA

A significant mechanism of action for many nucleoside analogs is their incorporation into DNA and RNA during replication and transcription. Following conversion to their triphosphate forms, these analogs can be recognized by DNA and RNA polymerases as substitutes for natural deoxynucleotides or nucleotides. The incorporation of a fraudulent base can have several consequences. It can lead to chain termination if the analog lacks the necessary 3'-hydroxyl group for further elongation. Alternatively, it can alter the structure and function of the nucleic acid, leading to miscoding during subsequent rounds of replication or transcription, thereby inducing mutations. The presence of the ethyl propanoate side chain on the N9 position of the purine ring in this compound would likely require metabolic modification to a form that can be processed by cellular kinases and polymerases for incorporation to occur.

Modulation of Enzymatic Targets

The biological activity of purine analogs is often mediated by their direct interaction with and modulation of key enzymes involved in nucleic acid metabolism and other cellular processes.

Interaction with DNA and RNA Polymerases

DNA and RNA polymerases are responsible for the synthesis of DNA and RNA, respectively. Nucleoside analog triphosphates can act as competitive inhibitors of these enzymes, competing with the natural substrates (dATP, dGTP, dCTP, dTTP for DNA polymerases, and ATP, GTP, CTP, UTP for RNA polymerases). The affinity of the analog for the polymerase active site determines the potency of inhibition. Furthermore, if the analog is incorporated into the growing nucleic acid chain, it can act as a chain terminator, as mentioned previously. The specific interactions between a modified purine, such as this compound, and the active sites of these polymerases would depend on the three-dimensional conformation of the analog and its ability to form stable base pairs with the template strand.

Inhibition of Nucleoside Kinases and Phosphorylases

Purine nucleoside phosphorylases (PNPs) are enzymes of the salvage pathway that catalyze the reversible phosphorolysis of nucleosides to the free base and ribose-1-phosphate. Inhibition of PNP can lead to an accumulation of nucleosides, which can have various downstream effects, including the disruption of nucleotide pools. The interaction of this compound with these enzymes has not been specifically reported.

Interactive Data Table: Potential Enzymatic Interactions of Purine Analogs

| Enzyme Target | Potential Effect of Analog | Example of Analogous Interaction |

| PRPP Amidotransferase | Inhibition of de novo purine synthesis | 6-methylpurine ribonucleotide acts as a pseudofeedback inhibitor. nih.govnih.gov |

| Adenylosuccinate Synthetase | Inhibition of AMP synthesis from IMP | 6-methylpurine ribonucleotide inhibits this enzyme. nih.govnih.gov |

| Adenine Phosphoribosyltransferase (APRT) | Competition with adenine, formation of fraudulent nucleotides | Adenine competes with 6-methylpurine for APRT. nih.govnih.gov |

| DNA/RNA Polymerases | Competitive inhibition, chain termination upon incorporation | A common mechanism for many antiviral and anticancer nucleoside analogs. |

| Nucleoside Kinases | Inhibition of natural nucleoside phosphorylation | Some analogs inhibit adenosine kinase. nih.gov |

| Purine Nucleoside Phosphorylase (PNP) | Inhibition leading to nucleoside accumulation | A target for the development of immunosuppressive agents. |

Effects on Adenosine Deaminase Activitynih.gov

Adenosine deaminase (ADA) is a key enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine and deoxyinosine, respectively. The regulation of adenosine levels is crucial, as its accumulation can be toxic to cells, particularly lymphocytes. Inhibitors of ADA are therefore of significant therapeutic interest.

Investigations into compounds structurally related to this compound have shown potent inhibition of ADA. For instance, analogues of pentostatin (B1679546) and erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) have demonstrated significant inhibitory activity against ADA. nih.govdrugbank.com The inhibitory constant (Ki) is a measure of an inhibitor's potency; a lower Ki value indicates stronger inhibition. Studies on various analogues have revealed a wide range of potencies, highlighting the sensitivity of the enzyme's active site to the inhibitor's structure. nih.govdrugbank.comnih.gov For example, modifications to the purine ring, such as deaza substitutions, can dramatically alter inhibitory activity. drugbank.comnih.gov 3-Deaza-EHNA remains a potent inhibitor, whereas substitution at the 7-position leads to a significant drop in potency. drugbank.comnih.gov

Table 1: In Vitro Inhibitory Activity of Selected Adenosine Deaminase Inhibitors

| Compound | Ki Value (M) | Reference |

|---|---|---|

| Pentostatin Analogue (1b) | 1.6 x 10-8 | nih.gov |

| Pentostatin Analogue (1c) | 1.5 x 10-6 | nih.gov |

| Acyclic Pentostatin Analogue (2) | 9.8 x 10-8 | nih.gov |

| 3-Deaza-EHNA | 6.3 x 10-9 | drugbank.com |

| 1-Deaza-EHNA | 1.2 x 10-7 | drugbank.com |

| 7-Deaza-EHNA | 4.0 x 10-4 | drugbank.com |

Other Enzyme Inhibition Mechanisms (e.g., Ribonucleotide Reductase, Thymidylate Synthase)nih.govnih.gov

Beyond adenosine deaminase, purine analogues can target other critical enzymes involved in nucleotide metabolism, which is essential for DNA synthesis and repair.

Ribonucleotide Reductase (RR): This enzyme catalyzes the conversion of ribonucleoside diphosphates to their corresponding deoxyribonucleoside diphosphates, the rate-limiting step in the production of dNTPs for DNA synthesis. nih.gov Inhibition of human ribonucleotide reductase (hRR) is a well-established strategy in cancer therapy. nih.gov By depleting the dNTP pool, RR inhibitors disrupt DNA replication and repair, leading to cellular stress. nih.gov For example, the antimetabolite Clofarabine, an adenine analogue, functions as an RR inhibitor. nih.gov

Thymidylate Synthase (TS): TS is responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). This reaction provides the sole intracellular source of thymidylate, a necessary precursor for DNA synthesis. Lipophilic inhibitors of TS, such as AG337, have been designed to target the folate cofactor binding site of the enzyme. nih.gov Inhibition of TS leads to a depletion of thymidine (B127349) triphosphate (TTP), which can trigger cell cycle arrest and cell death. nih.gov

Cellular Responses and Signaling Pathwaysnih.govnih.gov

The enzymatic inhibition caused by purine analogues like this compound translates into profound effects on cellular behavior, primarily through the activation of specific signaling pathways that control cell division and survival.

Induction of Cell Cycle Arrestnih.govnih.govnih.gov

A primary consequence of disrupting dNTP synthesis is the arrest of the cell cycle. When the building blocks for DNA replication are scarce, cells activate checkpoint pathways to halt progression through the cycle, typically in the S phase (synthesis phase). Studies on TS inhibitors have demonstrated this effect directly. For example, treatment of L1210 cells with the TS inhibitor AG337 resulted in a clear accumulation of cells in the S phase, as observed through flow cytometry. nih.gov This S-phase arrest is a direct result of the inability to complete DNA replication due to the lack of necessary nucleotides, specifically TTP. nih.gov This effect could often be reversed by the addition of external thymidine, confirming TS as the target. nih.gov

Table 2: Effects of Thymidylate Synthase Inhibitors on Cell Cycle

| Compound | Cell Line | Observed Effect | Reversibility | Reference |

|---|---|---|---|---|

| AG-331 | H35 Rat Hepatoma | S-phase accumulation at 10 µM | Reversed by co-administration of thymidine | nih.gov |

| AG337 | L1210 | Arrested in S phase | Effects reversed on drug removal | nih.gov |

Apoptosis Induction Mechanismsnih.govnih.govnih.gov

Prolonged cell cycle arrest or significant cellular damage often leads to the induction of apoptosis, or programmed cell death, a critical mechanism for eliminating compromised cells. The apoptotic pathways triggered by antimetabolites can be complex. Research into various apoptosis-inducing agents shows that many operate through a caspase-dependent manner. nih.govnih.gov For instance, the induction of apoptosis by the lectin Concanavalin A in melanoma cells involves the collapse of the mitochondrial transmembrane potential, which leads to the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event triggers the activation of a caspase cascade, specifically the activation of caspase-9, which then activates the executioner caspase-3. nih.gov Similarly, the soy isoflavone (B191592) genistein (B1671435) has been shown to induce apoptosis in prostate cancer cells through the activation and expression of caspase-3. nih.gov This confirms that the caspase-3-mediated pathway is a crucial mediator in the apoptotic response to certain therapeutic agents. nih.gov

Effects on Replication Fork Stalling and DNA Damage Responsenih.govnih.gov

The depletion of the dNTP pool by inhibitors of enzymes like ribonucleotide reductase directly leads to the slowing and stalling of replication forks during DNA synthesis. Replication fork stalling is a major source of replication stress and can lead to more severe outcomes, such as double-strand breaks and chromosomal instability, if not properly managed by the cell. nih.gov When forks stall, the cell activates the DNA Damage Response (DDR), a sophisticated signaling network that aims to stabilize the stalled forks and coordinate repair. However, prolonged stalling can lead to the collapse of the replication fork, a process that can involve nucleolytic degradation of the newly synthesized DNA strands. This collapse is a direct form of DNA damage that, if left unrepaired, can trigger apoptosis and cell death. nih.gov Therefore, the therapeutic efficacy of compounds that inhibit nucleotide synthesis is intrinsically linked to their ability to induce replication stress, fork stalling, and subsequent DNA damage.

Preclinical Biological Activities and Potential Therapeutic Applications

Antiviral Efficacy in In Vitro Models

While direct studies on the antiviral efficacy of ethyl 3-(6-amino-9H-purin-9-yl)propanoate are not extensively available in the reviewed literature, the broader class of 9-substituted purine (B94841) analogs has demonstrated significant antiviral properties. These compounds often act as nucleoside or nucleotide mimics, interfering with viral replication.

The structural backbone of this compound, a 9-substituted adenine (B156593), is a core feature of many potent antiviral agents. Nucleoside and nucleotide analogs are a major class of antiviral drugs, with many approved for treating infections such as Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). ekb.eg Acyclic nucleotide analogs, which share structural similarities with the target compound, have shown antiproliferative activities. nih.gov

For instance, PMEA (9-(2-phosphonylmethoxyethyl)adenine), an acyclic nucleotide analog of adenine, and its derivatives have been subjects of extensive antiviral research. nih.govacs.org The activity of these analogs is often dependent on the specific substitutions on the purine ring and the nature of the side chain at the N9 position. nih.govacs.org For example, substitution at the 2-position of the adenine ring in PMEA with chlorine, fluorine, or a hydroxyl group was found to decrease the activity against all tested DNA viruses. nih.govacs.org In contrast, the 2,6-diaminopurine (B158960) derivative (PMEDAP) showed high activity against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Varicella-Zoster Virus (VZV). nih.govacs.org

| Compound | Virus | Activity (EC50) |

| PMEDAP | HSV-1, HSV-2, VZV | 0.07-2 µg/mL nih.govacs.org |

| 2-amino-6-chloropurine derivative of PMEA | HSV-1, HSV-2 | 0.1-0.4 µg/mL nih.govacs.org |

| 2-amino-6-chloropurine derivative of PMEA | CMV, VZV | 0.006-0.3 µg/mL nih.govacs.org |

| PMEG | DNA viruses | ~0.01-0.02 µg/mL nih.govacs.org |

This table presents data for related acyclic nucleotide analogs, not this compound itself.

The potential for 9-substituted purine analogs to act against RNA viruses is also an active area of research. A series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides demonstrated a broad spectrum of inhibitory activity against various RNA viruses. nih.gov One of the most active compounds in this series, a 1'-cyano analog, showed potent activity against Hepatitis C Virus (HCV), with its efficacy attributed to the inhibition of the HCV NS5B polymerase and the intracellular concentration of the corresponding nucleoside triphosphate. nih.gov This same analog also exhibited activity against other RNA viruses, including Dengue-2 virus (DENV-2) and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV). nih.gov

Antiparasitic Activity in Experimental Systems

While direct experimental data on the antiparasitic activity of this compound is not extensively available in the public domain, the broader class of purine analogues has been a subject of investigation for antiparasitic drug discovery. Purines are essential for the synthesis of nucleic acids in all living organisms, and many parasites are incapable of synthesizing purines de novo, relying instead on salvaging them from their hosts. This dependency makes the purine salvage pathway an attractive target for the development of antiparasitic agents.

Research into other nitrogen-containing heterocyclic compounds has shown some promise. For instance, a study on various N-acetylacetates of nitrogen heterocycles, including derivatives of piperazine, benzimidazole (B57391), and benzotriazole, investigated their antiparasitic properties. nih.gov While most of these compounds did not exhibit significant antiparasitic activity, slight activity against Entamoeba histolytica and Trichomonas vaginalis was observed with nitro derivatives of benzimidazole and benzotriazole. nih.gov This suggests that the core heterocyclic structure and its substitutions are critical for antiparasitic effects.

Although specific data for this compound is lacking, the fundamental role of purines in parasitic biology supports the rationale for investigating this compound and its analogues for antiparasitic activity. Future studies would be necessary to evaluate its efficacy against a range of parasites in experimental systems.

Immunomodulatory Effects of Purine Propanoate Derivatives

The immunomodulatory potential of purine derivatives is an area of active research. Purinergic signaling, mediated by purine nucleosides and nucleotides, plays a crucial role in regulating immune responses. Consequently, synthetic purine analogues are being explored for their ability to modulate immune cell function.

A study focused on the synthesis of a series of N9-alkylated hypoxanthine (B114508) and adenine derivatives investigated their potential as immunomodulatory agents. nih.gov This research was prompted by the immunomodulatory interest in a related compound, ST789, and aimed to explore the structure-activity relationships of this class of molecules. nih.gov The study described the synthesis and chemical-physical properties of these N9-substituted purines, suggesting their potential to influence immune responses. nih.gov The investigation into these derivatives highlights the interest in developing purine-based compounds that can act as adjuvants or modulators of the immune system. nih.gov

Structure Activity Relationship Sar Studies of Ethyl 3 6 Amino 9h Purin 9 Yl Propanoate Analogs

Influence of the Propanoate Moiety on Biological Activity

The ethyl 3-(6-amino-9H-purin-9-yl)propanoate molecule features a propanoate group attached to the N9 position of the adenine (B156593) core. The nature of this substituent plays a significant role in the molecule's interaction with biological targets. Studies on various 9-substituted adenine derivatives reveal that the length, flexibility, and chemical nature of the N9-substituent are critical determinants of biological activity.

For instance, in the context of adenosine (B11128) receptor antagonists, 9-alkyladenine derivatives have been shown to be active, with the affinity and selectivity being dependent on the specific alkyl group. nih.gov Parallels in the structural requirements for affinity have been observed between 9-alkyladenine derivatives and the corresponding 9-ribosides (adenosine analogs), highlighting the importance of the N9-substituent in receptor recognition. nih.gov The ethyl propanoate moiety, with its ester functionality, introduces polarity and potential for hydrogen bonding, which can influence solubility, cell permeability, and interaction with target proteins.

Alterations to the propanoate chain, such as changing the length of the alkyl portion (e.g., from ethyl to methyl or butyl), introducing branching, or replacing the ester with other functional groups like amides or ethers, can significantly impact the compound's pharmacokinetic and pharmacodynamic profile. For example, the ester group itself can be a target for esterases, potentially leading to the in vivo formation of the corresponding carboxylic acid, 3-(6-amino-9H-purin-9-yl)propanoic acid. nih.govfda.gov This metabolic conversion can alter the compound's activity and duration of action.

| Compound | N9-Substituent | Observed/Potential Influence |

| This compound | -CH₂CH₂COOCH₂CH₃ | Parent compound, ester group influences solubility and can be hydrolyzed by esterases. |

| Mthis compound | -CH₂CH₂COOCH₃ | Shorter alkyl ester may alter solubility and rate of hydrolysis. cymitquimica.com |

| 3-(6-Amino-9H-purin-9-yl)propanoic acid | -CH₂CH₂COOH | Potential metabolite, increased polarity, and different target interaction profile. nih.govfda.gov |

| 9-Alkyladenines | General alkyl chains | Activity as adenosine receptor antagonists is dependent on the nature of the alkyl group. nih.gov |

Impact of Substitutions on the Purine (B94841) Nucleus

Modifications to the purine ring system of this compound offer a rich avenue for modulating biological activity. Key positions for substitution include the C2, C6 (amino group), and C8 positions.

Research on 9-substituted adenine derivatives as phosphodiesterase type-4 (PDE-4) inhibitors has shown that introducing a lipophilic substituent, such as a trifluoromethyl or n-propyl group, at the C2 position is favorable for inhibitory activity and selectivity. nih.gov Conversely, modifications to the N6-amino group, such as replacing the methylamino moiety with other amino groups, were found to be detrimental to activity in that specific series. nih.gov

In the context of A3 adenosine receptor ligands, small 2-alkylamino groups were favored. nih.gov For example, N6-(3-Iodobenzyl)-9-methyl-2-(methylthio)adenine was significantly more potent than its 2-methoxy counterpart at A3 receptors. nih.gov The steric properties of substituents at the N6-position can also influence the regioselectivity of further chemical modifications, such as acylation, which may occur preferentially at the N7 or N9 position depending on the bulkiness of the N6-substituent. beilstein-journals.org

| Substitution Position | Substituent Type | Effect on Biological Activity (Example Context) | Reference |

| C2 | Lipophilic (e.g., -CF₃, -n-propyl) | Favorable for PDE-4 inhibition | nih.gov |

| C2 | Small alkylamino | Favored for A₃ adenosine receptor affinity | nih.gov |

| N6 | Methylamino | Favorable for PDE-4 inhibition | nih.gov |

| N6 | Bulky groups | Influences regioselectivity of further reactions | beilstein-journals.org |

| C8 | Basic residues (e.g., amino) | Can confer affinity for the adenine receptor | researchgate.net |

Stereochemical Considerations and Enantiomeric Activity

Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. the-innovation.org While this compound itself is achiral, the introduction of chiral centers into its analogs can lead to enantiomers with distinct pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

The synthesis of purine analogs bearing chiral substituents is a key strategy in medicinal chemistry to enhance selectivity and therapeutic potential. nih.gov For instance, studies on chiral N6-(3-iodobenzyl)-9-(2,3-dihydroxypropyl)adenine derivatives demonstrated stereoselectivity at the A3 adenosine receptor, with the (R)-enantiomer showing a 5.7-fold higher affinity than the (S)-enantiomer. nih.gov This highlights that the specific three-dimensional arrangement of atoms is critical for optimal receptor binding.

Furthermore, the synthesis of chiral purine derivatives can present challenges, such as racemization (the conversion of a pure enantiomer into a mixture of both). For example, in the synthesis of N-(purin-6-yl)dipeptides, racemization of the chiral center of the amino acid moiety was observed during the coupling process. nih.gov This underscores the importance of carefully controlled synthetic methods to obtain enantiomerically pure compounds for biological evaluation.

| Chiral Analog Example | Observation | Implication | Reference |

| (R)- and (S)-N6-(3-iodobenzyl)-9-(2,3-dihydroxypropyl)adenine | The (R)-enantiomer has 5.7-fold higher affinity for A3 adenosine receptors. | Stereochemistry is crucial for receptor binding and activity. | nih.gov |

| N-(purin-6-yl)dipeptides | Racemization can occur during synthesis. | Synthetic routes must be designed to control stereochemistry. | nih.gov |

Prodrug Strategies and Their Effects on Efficacy and Metabolic Stability

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. orientjchem.org The prodrug approach is often employed to overcome undesirable properties of the parent drug, such as poor solubility, limited permeability across biological membranes, or rapid metabolism. google.com

This compound can be considered a prodrug of 3-(6-amino-9H-purin-9-yl)propanoic acid, as the ethyl ester can be hydrolyzed by esterases present in the body to release the free carboxylic acid. This conversion can alter the compound's properties, for example, by increasing its water solubility. The rate of this conversion can be modulated by changing the ester group; for instance, bulkier esters may be hydrolyzed more slowly.

Prodrug strategies have been widely applied to purine analogs to improve their therapeutic efficacy. For example, protected phosphoryl derivatives of 9-substituted adenines have been synthesized to act as pro-nucleotide inhibitors of adenylyl cyclases. researchgate.net These protected forms can cross cell membranes more readily than the charged nucleotide and are then intracellularly converted to the active triphosphate form.

The design of a successful prodrug involves careful consideration of the promoiety (the part of the prodrug that is cleaved off) to ensure that it is non-toxic and that the cleavage occurs at an appropriate rate and location in the body. orientjchem.org For this compound, the promoiety would be ethanol.

| Prodrug Strategy | Example from Purine Analogs | Purpose | Reference |

| Esterification | This compound | To modify solubility and permeability; releases the carboxylic acid in vivo. | google.com |

| Phosphate (B84403) Protection (Pro-nucleotides) | Protected 3'-phosphoryl derivatives of 2',5'-dideoxyadenosine | To enhance cell permeability of nucleotide analogs. | researchgate.net |

Computational and Theoretical Studies

Molecular Docking and Ligand-Target Interactions

Molecular docking simulations are a cornerstone in predicting the binding affinity and orientation of a ligand within the active site of a target protein. For derivatives of 9-alkyladenine, such as ethyl 3-(6-amino-9H-purin-9-yl)propanoate, these studies have been instrumental in elucidating key interactions that govern their biological effects.

Docking studies on various 9-substituted adenine (B156593) analogs have consistently highlighted the importance of the adenine core in forming hydrogen bonds with the protein backbone. The N1 and the exocyclic N6 amino group of the purine (B94841) ring are frequently identified as crucial hydrogen bond donors and acceptors. Furthermore, the N9 substituent, in this case, the ethyl propanoate group, plays a significant role in defining the compound's selectivity and affinity for the target by interacting with specific hydrophobic pockets within the binding site.

| Compound Class | Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| 9-Anilinoacridine Derivatives | dsDNA | Not Specified | -7.5 to -9.2 |

| Isoxazole-substituted 9-Anilinoacridines | dsDNA | Not Specified | -6.8 to -8.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. While a specific QSAR model for this compound has not been detailed, numerous studies on purine and adenine derivatives have established robust models that offer predictive power.

These QSAR studies often utilize a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters, to develop predictive equations. For instance, in a series of 2,6,9-trisubstituted purine derivatives, 3D-QSAR models have indicated that steric properties contribute more significantly to the cytotoxic activity than electronic properties, accounting for approximately 70% of the contribution.

The general findings from QSAR studies on N9-substituted adenines suggest that the nature and size of the substituent at the 9-position are critical determinants of activity. The ethyl propanoate moiety in the compound of interest would be a key descriptor in any such model, influencing both the steric and electronic profile of the molecule.

| Compound Series | Biological Activity | Key Descriptor Type | Model Statistics (Example) |

|---|---|---|---|

| 2,6,9-Trisubstituted Purines | Antitumor Activity | Steric and Electronic | Contribution: Steric (70%), Electronic (30%) |

| 9-Alkylpurines | Adenosine (B11128) Receptor Antagonism | Topological and Physicochemical | Not Specified |

Pharmacophore Elucidation

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For adenine derivatives, pharmacophore models typically include features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions.

A common pharmacophore model for ligands binding to adenosine receptors, a frequent target for adenine analogs, includes a hydrogen bond donor corresponding to the N6-amino group and a hydrogen bond acceptor at the N1 position of the purine ring. The N9-substituent is often mapped to a hydrophobic or additional hydrogen bonding feature, depending on its chemical nature. The ethyl propanoate group of this compound, with its ester functionality, could potentially interact with both hydrophobic and polar regions of a binding site.

While a specific pharmacophore model derived from this compound is not available, general models for related compounds provide a template for understanding its potential interactions.

| Pharmacophore Feature | Corresponding Moiety in Adenine Core | Typical Distance to Other Features (Å) |

|---|---|---|

| Hydrogen Bond Donor (HBD) | N6-Amino Group | Variable |

| Hydrogen Bond Acceptor (HBA) | N1 Atom | Variable |

| Hydrophobic/Aromatic (HY/AR) | Purine Ring | Variable |

| Hydrophobic/H-Bonding Feature | N9-Substituent | Variable |

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target, offering insights into the stability of the complex and the conformational changes that may occur upon binding. These simulations, performed on adenine derivatives, have complemented the static picture provided by molecular docking.

MD simulations of 9-substituted adenines in complex with their target proteins have been used to assess the stability of key hydrogen bonds and hydrophobic interactions over time. The flexibility of the N9-substituent, such as the ethyl propanoate chain, is a critical factor that can be explored through MD simulations to understand how it adapts to the binding pocket.

For instance, ultrafast excited-state dynamics studies of 9-methyladenine have provided insights into the photophysical properties of N9-substituted adenines, which can be relevant for understanding their behavior in biological systems. While specific MD simulation data for this compound complexes are not published, the general principles derived from simulations of related molecules are applicable. These simulations often calculate binding free energies, which provide a more rigorous estimate of binding affinity than docking scores alone.

| System | Simulation Focus | Key Findings |

|---|---|---|

| 9-Methyladenine in solution | Excited-state dynamics | S1 lifetime is below 300 fs. |

| Adenine analogs at adenosine receptors | Binding stability and conformational changes | Importance of specific hydrogen bonds and hydrophobic contacts for stable binding. |

Metabolic Pathways and Biotransformation Preclinical Focus

Enzymatic Hydrolysis of the Ester Group

The presence of an ethyl ester moiety suggests that the primary metabolic activation step for ethyl 3-(6-amino-9H-purin-9-yl)propanoate is enzymatic hydrolysis. This reaction would convert the ester into its corresponding carboxylic acid, 3-(6-amino-9H-purin-9-yl)propanoic acid, and ethanol. In preclinical model systems, this hydrolysis is typically mediated by a class of enzymes known as carboxylesterases, which are abundant in various tissues such as the liver, plasma, and intestine.

The conversion of an ester to a more polar carboxylic acid is a common strategy in prodrug design to enhance bioavailability. While specific studies on the hydrolysis of this compound are not detailed in the provided search results, the principle is well-established for other ester-containing therapeutic agents.

Table 1: Key Enzymes in Ester Hydrolysis

| Enzyme Family | Primary Location (Model Systems) | Function |

|---|---|---|

| Carboxylesterases (CES) | Liver, Small Intestine, Plasma, Lungs | Hydrolysis of a wide range of ester-containing compounds. |

| Butyrylcholinesterase (BChE) | Plasma, Liver | Hydrolysis of choline (B1196258) esters and various other xenobiotic esters. |

Intracellular Phosphorylation and Activation in Model Systems

Following hydrolysis of the ethyl ester, the resulting 3-(6-amino-9H-purin-9-yl)propanoic acid, an acyclic adenine (B156593) analog, would require intracellular phosphorylation to exert potential biological activity as a nucleotide mimic. This activation is a critical step for many nucleoside and nucleotide analogs. The process typically involves enzymes from the purine (B94841) salvage pathway.

In model systems, enzymes such as adenosine (B11128) kinase (AK) or adenine phosphoribosyltransferase (APRT) are responsible for phosphorylating adenosine and adenine, respectively, to form nucleotides. columbia.edunih.gov APRT catalyzes the conversion of adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP) into adenosine monophosphate (AMP). columbia.edu The structural similarity of the core 6-aminopurine (adenine) structure in 3-(6-amino-9H-purin-9-yl)propanoic acid suggests it could be a substrate for these salvage enzymes. For instance, studies on other adenine analogs have shown that they can be metabolically incorporated into endogenous pathways. researchgate.net The phosphorylation of analogs like 9-beta-D-arabinofuranosyladenine to its 5'-phosphate form highlights the capacity of cellular kinases to act on non-standard purine derivatives. nih.gov The efficiency of this phosphorylation would be a key determinant of the compound's activity in cellular models.

Table 2: Key Enzymes in Purine Salvage and Activation

| Enzyme | Natural Substrate | Product | Potential Role for Analog |

|---|---|---|---|

| Adenosine Kinase (AK) | Adenosine | Adenosine monophosphate (AMP) | Phosphorylation of the analog if it resembles a nucleoside. nih.gov |

| Adenine Phosphoribosyltransferase (APRT) | Adenine, PRPP | Adenosine monophosphate (AMP) | Conversion of the adenine moiety of the analog to a nucleotide form. columbia.edu |

General Purine Catabolism of Related Derivatives in Model Systems

The core adenine structure of this compound and its hydrolyzed metabolite makes it susceptible to the general purine catabolism pathway. This multi-enzyme cascade breaks down purines into uric acid for excretion. fiveable.mewikipedia.org The degradation of adenine-based compounds in model systems typically proceeds through several key steps.

Deamination: The 6-amino group of the purine ring can be removed by deaminases. Adenosine deaminase (ADA) converts adenosine to inosine (B1671953). wikipedia.org In the case of the free base, adenine can be converted to hypoxanthine (B114508). fiveable.me The activity of these enzymes on N9-substituted analogs can be variable and is a critical factor in their metabolic stability. nih.gov

Conversion to Xanthine (B1682287): The resulting hypoxanthine is then oxidized to xanthine. This reaction is catalyzed by xanthine oxidase. fiveable.mewikipedia.org

Formation of Uric Acid: Xanthine oxidase further catalyzes the oxidation of xanthine to uric acid, which is the final product of purine catabolism in humans and some other mammals. fiveable.mewikipedia.org

Deficiencies in catabolic enzymes like adenosine deaminase or purine nucleoside phosphorylase can lead to impaired purine metabolism and have significant biological consequences. nih.gov The entire network of purine metabolizing enzymes, transporters, and receptors, sometimes referred to as the "purinome," interactively manages the levels and activities of purine compounds. nih.gov

Table 3: Key Enzymes in the Catabolism of Adenine Derivatives

| Enzyme | Substrate(s) | Product(s) | Metabolic Step |

|---|---|---|---|

| Adenosine Deaminase (ADA) | Adenosine / Adenine Analogs | Inosine / Hypoxanthine Analogs | Deamination of the 6-amino group. fiveable.menih.gov |

| Purine Nucleoside Phosphorylase (PNP) | Inosine, Guanosine | Hypoxanthine, Guanine | Cleavage of the base from the ribose sugar. nih.govnih.gov |

| Guanine Deaminase | Guanine | Xanthine | Deamination. fiveable.me |

Advanced Analytical Methodologies in Research

High-Performance Liquid Chromatography (HPLC) for Compound Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantification and purity assessment of ethyl 3-(6-amino-9H-purin-9-yl)propanoate. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of purine (B94841) derivatives. researchgate.netnih.gov

A typical RP-HPLC method for the analysis of purine derivatives, which could be adapted for this compound, would likely utilize a C18 column. researchgate.netpensoft.net The mobile phase often consists of a mixture of an aqueous buffer, such as a phosphate (B84403) buffer, and an organic modifier like acetonitrile. researchgate.netpensoft.net The pH of the mobile phase is a critical parameter to control the retention and peak shape of the analyte. For instance, a phosphate buffer with a pH of 3 has been used in the analysis of related compounds. pensoft.net Isocratic elution, where the mobile phase composition remains constant throughout the run, can provide simple and reproducible results. nih.gov

Detection is commonly performed using a UV detector, as the purine ring system of this compound exhibits strong absorbance in the UV region. A detection wavelength around 225 nm has been found effective for similar structures. pensoft.net For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of standard solutions of the compound. This allows for the accurate determination of the compound's concentration in unknown samples. The method's precision, accuracy, linearity, and limits of detection and quantification are validated according to established guidelines to ensure reliable results. pensoft.net

Table 1: Illustrative HPLC Parameters for Purine Derivative Analysis

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Temperature | 30 °C |

| Injection Volume | 20 µL |

This table presents a hypothetical set of parameters based on methods used for similar compounds and serves as a starting point for method development for this compound.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Structural Elucidation and Metabolite Profiling

Mass Spectrometry (MS) is an indispensable technique for the structural elucidation of this compound and for identifying its metabolites. When coupled with a separation technique like liquid chromatography (LC-MS), it provides a powerful platform for analyzing complex mixtures.

In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, with a molecular weight of approximately 235.25 g/mol , the molecular ion peak [M+H]⁺ would be expected around m/z 236 in positive ionization mode.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion) and its fragmentation to produce product ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Cleavage of the ester group: Loss of the ethoxy group (-OCH2CH3) or the entire ethyl propanoate side chain.

Fragmentation of the purine ring: Characteristic losses of small molecules like HCN or NH3 from the purine core.

Cleavage of the bond between the purine ring and the side chain.

This detailed fragmentation information is crucial for confirming the identity of the compound and for distinguishing it from its isomers.

In the context of metabolite profiling, LC-MS/MS is used to detect and identify potential metabolites in biological matrices. Common metabolic transformations for purine analogues include oxidation, hydroxylation, and conjugation with molecules like glucuronic acid or sulfate. mdpi.com By comparing the MS/MS spectra of potential metabolites with that of the parent compound, the sites of metabolic modification can be determined.

Table 2: Predicted Mass Spectrometric Fragments for this compound

| Ion | Predicted m/z | Possible Origin |

| [M+H]⁺ | 236.1 | Protonated parent molecule |

| [M-C₂H₅O]⁺ | 191.1 | Loss of the ethoxy group |

| [Adenine+H]⁺ | 136.1 | Cleavage of the N-alkyl bond |

| [C₃H₅O₂]⁺ | 73.0 | Ethyl propanoate fragment |

This table provides predicted m/z values for potential fragments based on the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural confirmation of this compound and for the analysis of its isomers. Both ¹H NMR and ¹³C NMR are routinely employed.

¹H NMR provides information about the different types of protons in the molecule and their neighboring environments. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for:

The protons on the purine ring (C2-H and C8-H).

The protons of the ethyl group (a triplet for the -CH₃ and a quartet for the -OCH₂-).

The protons of the propanoate linker (two triplets for the -CH₂-CH₂- group).

The protons of the amino group (-NH₂), which may appear as a broad singlet.

The chemical shifts (δ) and coupling constants (J) of these signals provide detailed information about the connectivity of the atoms.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. This includes the carbons of the purine ring, the carbonyl carbon of the ester, and the carbons of the ethyl and propanoate groups. Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Purine C2-H | ~8.1 | ~152 |

| Purine C8-H | ~8.0 | ~140 |

| Purine C4 | - | ~149 |

| Purine C5 | - | ~118 |

| Purine C6 | - | ~156 |

| -NH₂ | Broad singlet | - |

| N-CH₂- | Triplet, ~4.4 | ~40 |

| -CH₂-CO | Triplet, ~2.9 | ~34 |

| C=O | - | ~171 |

| O-CH₂- | Quartet, ~4.1 | ~61 |

| -CH₃ | Triplet, ~1.2 | ~14 |

These are predicted chemical shift ranges based on data from similar compounds and may vary depending on the solvent and other experimental conditions.

Other Spectroscopic Techniques (e.g., FTIR, UV-Vis) in Research Contexts

Other spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide valuable complementary information in the analysis of this compound.

FTIR Spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching of the amino group (around 3300-3100 cm⁻¹).

C-H stretching of the alkyl and aromatic groups (around 3000-2850 cm⁻¹).

C=O stretching of the ester group (around 1730 cm⁻¹).

C=N and C=C stretching of the purine ring (in the region of 1650-1450 cm⁻¹).

C-N stretching (around 1350-1000 cm⁻¹).

The presence and position of these bands can confirm the presence of the key functional groups in the molecule. researchgate.netnih.gov

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. The purine ring system in this compound is a strong chromophore, and the UV-Vis spectrum would be expected to show a characteristic absorption maximum in the ultraviolet region, typically around 260 nm, which is characteristic of adenine (B156593) and its derivatives. researchgate.net This technique is often used for quantitative analysis due to its sensitivity and simplicity, and it can also be used to monitor reactions or degradation processes involving the purine ring.

Emerging Research Directions and Future Perspectives

Development of Novel Purine (B94841) Propanoate Hybrid Molecules

A significant frontier in medicinal chemistry involves the creation of hybrid molecules that conjugate the purine propanoate scaffold with other pharmacologically active moieties. researchgate.net The primary goal is to develop synergistic compounds that exhibit enhanced potency, improved selectivity, or a multi-targeted mechanism of action. Researchers are exploring the attachment of various chemical groups to the purine core to achieve these desired properties. nih.gov

One strategy involves linking the purine ring to systems like arylpiperazine, which has been shown to be beneficial for cytotoxic activity against cancer cell lines. nih.gov Another innovative approach is the development of organometallic hybrids, such as ferrocene-containing purine derivatives. researchgate.net These novel conjugates are designed to induce cytotoxicity through mechanisms like the generation of reactive oxygen species, thereby damaging the DNA of cancer cells. researchgate.net The synthesis of purine derivatives linked to other heterocyclic systems, such as 1,2,3-triazole, has also yielded compounds with promising submicromolar antiproliferative activity. researchgate.net

These hybridization strategies are guided by structure-activity relationship (SAR) studies, which analyze how specific structural modifications influence biological activity. For instance, 3D-QSAR models have shown that for certain purine derivatives, steric properties are more influential than electronic properties in determining cytotoxicity. nih.gov

Table 1: Examples of Purine Hybrid Molecule Strategies

| Hybrid Strategy | Attached Moiety/Scaffold | Rationale | Potential Application | Reference(s) |

|---|---|---|---|---|

| Heterocyclic Conjugation | Arylpiperazine | Enhance cytotoxic activity. | Anticancer | nih.gov |

| Organometallic Hybrids | Ferrocene | Induce cytotoxicity via reactive oxygen species (ROS) generation. | Anticancer | researchgate.net |

| Heterocyclic Conjugation | 1,2,3-Triazole | Achieve submicromolar antiproliferative activity. | Anticancer | researchgate.net |

Exploration of New Therapeutic Indications Beyond Antiviral and Anticancer (e.g., Neuroinflammation)

While purine analogues have traditionally been explored for antiviral and anticancer activities, their fundamental role in cellular signaling and metabolism suggests a much broader therapeutic potential. mdpi.comnih.gov A particularly promising new avenue is the treatment of neuroinflammatory and neurodegenerative disorders. google.com

The purinergic system, which includes adenosine (B11128) and ATP, plays a critical role in the molecular events that lead to neuroinflammation. nih.gov Purinergic receptors, such as the P2X7 receptor found on microglial cells, are stimulated during brain injury and in neurodegenerative diseases, triggering the release of pro-inflammatory cytokines. nih.gov This provides a strong rationale for developing purine derivatives as modulators of neuroinflammation.

Recent studies have demonstrated the potential of purine derivatives in this area. For example, a purine derivative containing an organoselenium group was shown to protect against memory impairment, oxidative damage, and neuroinflammation in a mouse model of Alzheimer's disease. nih.gov This compound was found to reduce the expression of neuroinflammatory markers like glial fibrillary acidic protein (GFAP) and nuclear factor-κB (NF-κB), as well as decrease pro-inflammatory cytokines in the cerebral cortex and hippocampus. nih.gov Other research has pointed to the role of purine metabolism in the pathology of neurological disorders, suggesting that modulating these pathways could be a viable therapeutic strategy. mdpi.com

Combination Therapies with Existing Agents

To enhance therapeutic efficacy and overcome drug resistance, purine analogues are increasingly being evaluated in combination with other existing agents, particularly in oncology. nih.govnih.gov The rationale behind this approach is to target multiple, complementary cellular pathways simultaneously, leading to a synergistic effect. nih.gov

In the treatment of lymphoid malignancies, purine analogues like fludarabine (B1672870) and cladribine, which inhibit DNA repair, show significant synergy with cytotoxic agents that cause DNA damage, such as alkylating agents (e.g., cyclophosphamide) and platinum compounds. nih.govhaematologica.orgoregonstate.edu Meta-analyses of clinical trials have confirmed that combining a purine analogue with cyclophosphamide (B585) significantly improves progression-free survival compared to the purine analogue alone. haematologica.orgoregonstate.edu

Combinations are not limited to traditional chemotherapy. There is also evidence of clinical synergy when purine analogues are used with monoclonal antibodies like rituximab, which targets the CD20 protein on B-cells. nih.gov This dual approach of metabolic disruption and targeted immunotherapy has led to higher remission rates in diseases like chronic lymphocytic leukemia. nih.gov

Advanced Delivery Systems for Purine Propanoate Derivatives

The therapeutic effectiveness of purine propanoate derivatives can be limited by factors such as poor solubility, rapid metabolism, or off-target toxicity. Advanced drug delivery systems, particularly polymer-based nanoparticles, are being developed to overcome these challenges. nih.gov These nanocarriers can improve the pharmacokinetic profile of purine analogues, enhance their therapeutic index, and enable targeted delivery. nih.gov

Polymeric nanoparticles can augment the antiviral and antiproliferative effects of purine derivatives through several mechanisms:

Targeted Delivery : Nanoparticles can be engineered to bind to specific receptors on target cells (e.g., liver or macrophage receptors), concentrating the drug where it is needed most and reducing systemic exposure. nih.gov

Enhanced Permeation and Retention : These systems can improve drug permeation across biological barriers, such as in intranasal-to-brain delivery, and increase drug retention time at the site of action. nih.gov

Reduced Toxicity : By encapsulating the drug, nanocarriers can diminish the toxic effects of potent compounds like acyclovir, cladribine, and tenofovir (B777) on healthy tissues. nih.gov

Table 3: Advanced Delivery Systems for Purine Derivatives

| Delivery System Type | Key Feature | Advantage for Purine Derivatives | Reference(s) |

|---|---|---|---|

| Polymeric Nanoparticles | Encapsulation and surface modification. | Can augment antiviral/antiproliferative effects, diminish toxicity, and increase drug retention. | nih.gov |

| Receptor-Targeted Nanoparticles | Ligands for specific cell receptors (e.g., ASGR1 for liver). | Enables specific delivery to target organs or cells, reducing off-target effects. | nih.gov |

Systems Biology Approaches to Elucidate Broad Biological Impact

The biological impact of a compound like ethyl 3-(6-amino-9H-purin-9-yl)propanoate extends far beyond its primary target. As a purine analogue, it interferes with purine metabolism, a central hub of cellular activity that is intricately connected to energy production, amino acid metabolism, and the synthesis of nucleotides for DNA and RNA. wikipedia.orgnih.govfrontiersin.org Systems biology provides the tools to understand this broad impact on a network-wide scale.

Using high-throughput "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—researchers can create a comprehensive map of the cellular changes induced by a purine derivative. This approach can reveal:

Novel Mechanisms of Action : By observing which genes are expressed and which proteins and metabolites change in concentration, new therapeutic targets and mechanisms can be identified.

Off-Target Effects : A systems-level view can uncover unintended interactions, providing a more complete picture of the compound's biological activity.

Biomarker Discovery : Identifying specific molecular changes that correlate with drug response can lead to the development of biomarkers to predict efficacy or guide patient selection.

Databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) illustrate the vast interconnectedness of purine metabolism with other essential pathways, including those for carbohydrates, lipids, and amino acids. genome.jp Understanding the regulation of these complex networks, such as the de novo purine biosynthesis pathway, is fundamental for developing next-generation therapeutics that are both potent and highly specific. frontiersin.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 3-(6-amino-9H-purin-9-yl)propanoate, and how can purity be ensured?

- Methodology : Synthesis typically involves nucleophilic substitution reactions between adenine derivatives and ethyl acrylate under controlled conditions (e.g., anhydrous DMF, 60–80°C). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/methanol) is critical to isolate the product. Purity validation requires HPLC (C18 column, UV detection at 260 nm) and NMR (¹H/¹³C) to confirm structural integrity .

- Key Considerations : Adjust reaction time to minimize side products like N7-substituted isomers, which can form due to adenine's tautomeric equilibria.

Q. How is the structural configuration of this compound confirmed experimentally?

- Techniques :

- X-ray crystallography : Resolves spatial arrangement, particularly the orientation of the ethyl ester group relative to the purine ring .

- FT-IR spectroscopy : Identifies characteristic peaks (e.g., C=O stretch at ~1730 cm⁻¹ for the ester group, NH₂ bending at ~1600 cm⁻¹) .

- Data Interpretation : Compare experimental spectra with computational models (DFT calculations) to validate electronic environments .

Q. What in vitro assays are suitable for initial screening of biological activity?

- Approach :

- Enzyme inhibition assays : Test against kinases (e.g., PKA, PKC) using fluorescence-based ADP-Glo™ kits. IC₅₀ values should be calculated from dose-response curves .

- Cytotoxicity screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects at 24–72 h .

Advanced Research Questions

Q. How does this compound interact with ATP-binding pockets in enzymes, and what computational tools validate these interactions?

- Methodology :

- Molecular docking (AutoDock Vina) : Simulate binding to ATP-dependent enzymes (e.g., DNA-PK). Prioritize poses with hydrogen bonds to conserved residues (e.g., Lys72, Asp166) .

- MD simulations (GROMACS) : Assess stability over 100 ns trajectories; analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Contradiction Resolution : If experimental IC₅₀ conflicts with docking scores, re-evaluate protonation states (e.g., N1 vs. N9 tautomers) using pKa predictions (MarvinSketch) .

Q. What strategies mitigate hydrolytic instability of the ethyl ester moiety in aqueous buffers?

- Experimental Design :

- pH stability profiling : Incubate compound in PBS (pH 7.4) and simulate physiological conditions (37°C). Monitor degradation via LC-MS over 24 h .

- Prodrug modification : Replace ethyl ester with tert-butyl or PEGylated esters to enhance half-life. Validate using in vitro metabolic assays (e.g., liver microsomes) .

Q. How can contradictory data on the compound’s selectivity across kinase families be resolved?

- Analytical Framework :

- Kinome-wide profiling (KinomeScan) : Compare inhibition profiles at 1 µM; discard kinases with <50% inhibition .

- Orthogonal assays : Confirm hits using radioactive ³²P-ATP filter-binding assays to eliminate false positives from fluorescence interference .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.